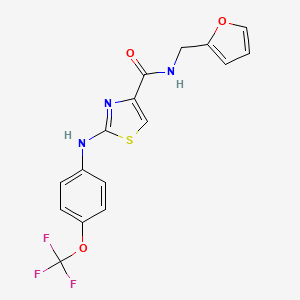![molecular formula C14H8O6S B2999132 8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid CAS No. 60448-93-3](/img/structure/B2999132.png)
8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-dioxo-8lambda6-thiatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure
作用機序
Target of Action
It has been used as a ligand in the synthesis of a 3d lanthanide metal–organic framework (mof), specifically with terbium (tb) ions . This MOF has been used as a heterogeneous Lewis acid catalyst .
Mode of Action
The compound interacts with its targets by forming a complex structure. In the case of the Tb-MOF, the compound self-assembles with Tb (III) ion nitrate to form the MOF . The MOF provides a microenvironment that brings substrates close to the Lewis acid catalytic sites .
Biochemical Pathways
The tb-mof, which uses the compound as a ligand, has been used as a catalyst for the cyanosilylation of aromatic aldehydes . This suggests that the compound may play a role in catalyzing reactions within certain biochemical pathways.
Result of Action
The tb-mof, which uses the compound as a ligand, has been shown to be an efficient catalyst for the cyanosilylation of aromatic aldehydes . This suggests that the compound may have a role in facilitating certain chemical reactions.
Action Environment
The action of 5,5-Dioxodibenzothiophene-2,8-dicarboxylic acid can be influenced by environmental factors. For instance, the Tb-MOF, which uses the compound as a ligand, can be recycled at least three times without significantly reducing its activity . This suggests that the compound may have good stability under certain conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid typically involves the reaction of a 5-aminoazole with potassium carbonate in dimethylformamide (DMF). A sulfonyl chloride is then added dropwise to the reaction mixture . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
- 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylic acid
- Methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylate
Uniqueness
8,8-dioxo-8lambda6-thiatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid is unique due to its specific tricyclic structure and the presence of multiple functional groups
特性
IUPAC Name |
5,5-dioxodibenzothiophene-2,8-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)21(11,19)20/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRFUQKRBQPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2999049.png)
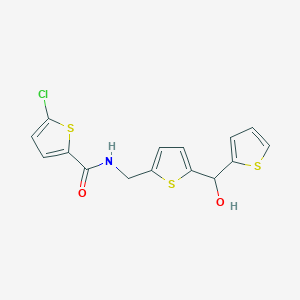
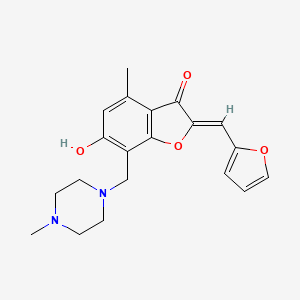
![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2999054.png)
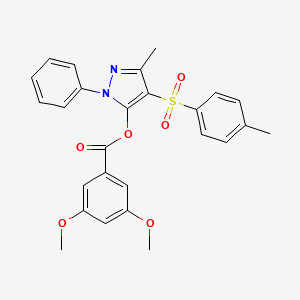
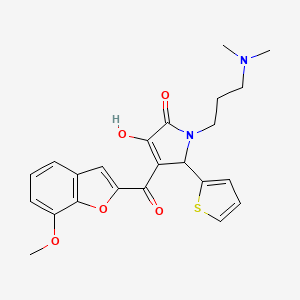

![N-(2,4-dimethylphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide](/img/structure/B2999060.png)
![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)
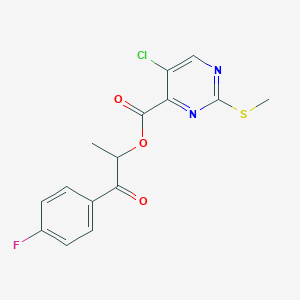
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine](/img/structure/B2999064.png)
![N-cyclopentyl-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2999066.png)
![2-Chloro-1-[4-hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2999067.png)
